molecular formula C12H16N2O2 B1274532 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide CAS No. 30646-49-2

2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide

Cat. No. B1274532
CAS RN: 30646-49-2
M. Wt: 220.27 g/mol
InChI Key: GXJMUCRPBMVLOM-UHFFFAOYSA-N
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Description

“2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide” is a compound with the molecular formula C12H16N2O2 . It falls under the category of heterocyclic organic compounds . The compound has a molecular weight of 220.27 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-N-(oxolan-2-ylmethyl)benzamide . The InChI string and the Canonical SMILES for the compound are also provided . The compound has a rotatable bond count of 3 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 220.27 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 64.4 Ų . The exact mass and the monoisotopic mass of the compound are 220.121177757 g/mol .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics , which is the large-scale study of proteins, particularly their structures and functions. It’s used as a reagent in the identification and quantification of proteins, aiding in the understanding of cellular processes at the molecular level .

Organic Synthesis

In organic synthesis , it serves as a building block for more complex organic compounds. Its structure is versatile for modifications, making it a valuable starting material for synthesizing a variety of bioactive molecules .

Medicinal Chemistry

As a part of medicinal chemistry , this compound is used in the design and development of new pharmaceuticals. Its amide and amino groups are key functional groups that can interact with biological targets, leading to potential therapeutic applications .

Chemical Biology

In chemical biology , it’s applied to study and manipulate biological systems. Researchers use it to probe the function of enzymes and receptors, contributing to the discovery of new biological pathways .

Material Science

Within material science , it can be incorporated into polymers to alter their properties. This manipulation can lead to the development of new materials with specific characteristics like increased durability or conductivity .

Analytical Chemistry

In analytical chemistry , it’s used as a standard or reference compound in chromatography and mass spectrometry. This helps in the accurate measurement of chemical substances in various samples .

Neurochemistry

It has applications in neurochemistry for studying neurotransmitter systems. The compound can be used to synthesize analogs that mimic or inhibit the action of natural neurotransmitters in the brain .

Agricultural Chemistry

Lastly, in agricultural chemistry , it can be used to create compounds that protect crops. It may lead to the development of new pesticides or herbicides that are more effective and environmentally friendly .

properties

IUPAC Name

2-amino-N-(oxolan-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-11-6-2-1-5-10(11)12(15)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJMUCRPBMVLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40389664
Record name 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30646-49-2
Record name 2-amino-N-(tetrahydrofuran-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40389664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-(oxolan-2-ylmethyl)benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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